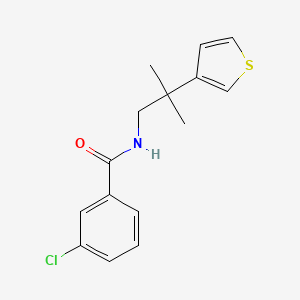
3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves various starting materials and reaction pathways. For instance, the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides was achieved by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, leading to a range of carboxamide derivatives . Similarly, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline, showcasing the versatility of 3-chlorobenzo[b]thiophene derivatives in forming amide bonds with various nucleophiles .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray diffraction studies. For example, the crystal structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system, with specific cell parameters and space group, revealing interactions such as hydrogen bonds and π-π interactions that contribute to the stability of the structure . These structural analyses are crucial for understanding the properties and potential applications of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of the 3-chloro-benzamide derivatives is highlighted by their ability to undergo further chemical transformations. For instance, the chloroformamidine group in certain derivatives can be exchanged with O-, S-, or N-nucleophiles to produce new compounds . This reactivity is indicative of the potential for these compounds to participate in a variety of chemical reactions, which can be exploited for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. IR, NMR (both 1H and 13C), and UV-Vis spectroscopy are commonly employed to determine functional groups, molecular geometry, and electronic properties . Theoretical calculations, such as DFT, are used to predict and compare vibrational frequencies, chemical shifts, and electronic properties, which are then validated by experimental data . Additionally, the study of non-linear optical (NLO) properties and molecular electrostatic potential (MEP) provides insight into the electronic behavior of these molecules .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
Research has been conducted on the synthesis and spectroscopic properties of related thiourea derivatives, showcasing the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties. Such studies indicate the broad utility of these compounds in addressing bacterial resistance, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for their biofilm-forming capabilities (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Chemical Reactions and Interactions
The compound has also been a subject of study in the context of reactions and interactions involving chloro(dialkylamino)methylene groups. This area of research has provided insights into the chemical behavior and potential applications of benzo[b]thiophene-2-carboxamides, suggesting avenues for the development of new chemical entities with varied biological or physicochemical properties (W. Ried, G. Oremek, & R. Guryn, 1980).
Photocatalytic Applications
Investigations into photocatalytic degradation utilizing compounds with similar structural motifs have highlighted the importance of such chemicals in environmental applications. For instance, studies on propyzamide, a compound with a related structure, have revealed the effectiveness of using adsorbent supports to enhance the rate of mineralization, suggesting potential environmental remediation applications (T. Torimoto, Shigeyoshi Ito, & Susumu Kuwabata, H. Yoneyama, 1996).
Crystallographic Analysis
Crystallographic studies of compounds bearing thiophene units have been pivotal in understanding molecular conformations and interactions at the atomic level, contributing to the design of molecules with tailored properties for specific applications. For instance, the crystal structure analysis of a related benzamide derivative provided valuable insights into its molecular geometry and potential reactivity (P. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, & R. Kant, 2016).
Antimicrobial and Anticancer Potential
Furthermore, research into derivatives of benzo[b]thiophenes has shown promising antimicrobial and anticancer properties, underscoring the therapeutic potential of such compounds. The synthesis and evaluation of new derivatives have led to compounds exhibiting moderate to excellent activity against various cancer cell lines, highlighting the relevance of these chemical frameworks in drug discovery and development (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Mécanisme D'action
Benzamides
are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring with four carbon atoms and one sulfur atom . Thiophenes and their derivatives have been found to possess various therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRVZXVSJLWDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)
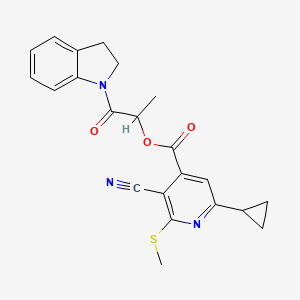
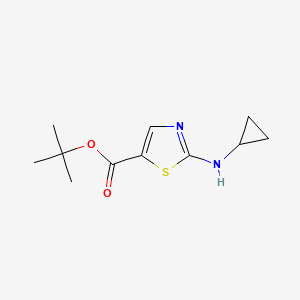
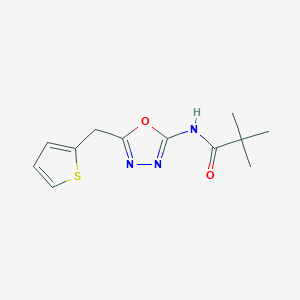
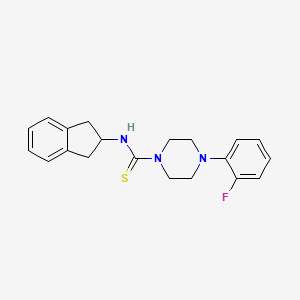
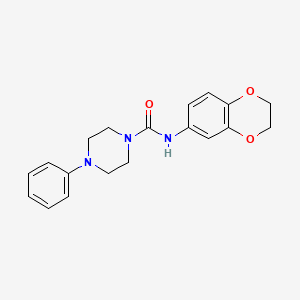
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)
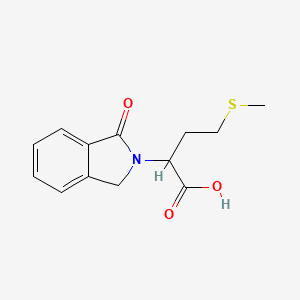
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)
![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)